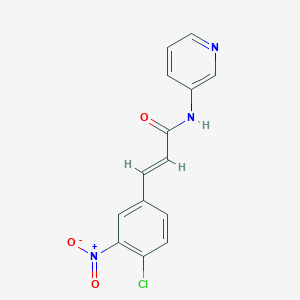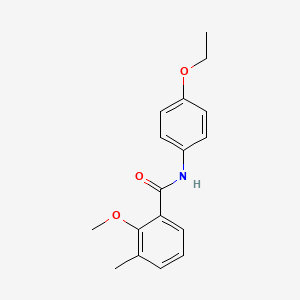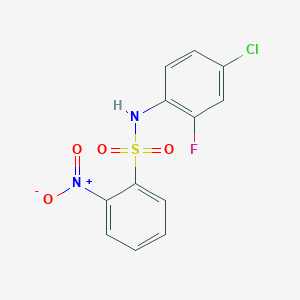
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is commonly referred to as BMA-168 or AM-92016 and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
BMA-168 acts as a potent and selective inhibitor of the FAAH enzyme. FAAH is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anxiolytic effects. BMA-168 has also been shown to exhibit antiproliferative effects on cancer cells through various mechanisms such as induction of apoptosis and inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
BMA-168 has been shown to exhibit a range of biochemical and physiological effects. In neuroscience, BMA-168 has been shown to have analgesic and anxiolytic effects through the modulation of endocannabinoid signaling. In cancer research, BMA-168 has been shown to exhibit antiproliferative effects on various cancer cell lines. BMA-168 has also been shown to exhibit anti-inflammatory effects through the modulation of cytokine levels.
Avantages Et Limitations Des Expériences En Laboratoire
BMA-168 has several advantages as a research tool. It is a potent and selective inhibitor of the FAAH enzyme, which makes it a valuable tool for the study of endocannabinoid signaling. BMA-168 has also been shown to exhibit antiproliferative effects on cancer cells, making it a potential lead compound for the development of novel drugs. However, BMA-168 has some limitations as well. It has limited solubility in water, which can make it difficult to work with in some experiments. BMA-168 also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on BMA-168. In neuroscience, further studies are needed to fully understand the effects of BMA-168 on endocannabinoid signaling and its potential use as a therapeutic agent for pain and anxiety. In cancer research, further studies are needed to determine the mechanisms of action of BMA-168 and its potential use as a lead compound for the development of novel drugs. Additionally, further studies are needed to address the limitations of BMA-168 such as its limited solubility and short half-life.
Méthodes De Synthèse
The synthesis method of BMA-168 involves the reaction of 2-bromo-4-methylphenol with N-(4-methyl-2-pyridinyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
BMA-168 has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, BMA-168 has been shown to act as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the regulation of endocannabinoid signaling. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anxiolytic effects.
In cancer research, BMA-168 has been shown to exhibit antiproliferative effects on various cancer cell lines. This compound has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. BMA-168 has also been studied for its potential use in drug discovery as a lead compound for the development of novel drugs.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-4-13(12(16)7-10)20-9-15(19)18-14-8-11(2)5-6-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFRWKBIVVGRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)

